
Sarubicin A
Descripción general
Descripción
Sarubicin A is a quinone imine compound known for its cytotoxic properties. It is derived from the fermentation of certain Streptomyces strains. The compound has shown moderate activity against various tumor cell lines, making it a subject of interest in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sarubicin A can be synthesized through a series of chemical reactions involving glycosylation and aldol condensation. Two possible routes for its biosynthesis include:
- Glycosyl transfer at the sixth position of hydroquinone followed by intramolecular aldol condensation.
- Intermolecular aldol condensation followed by hydroxylation and cyclization .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces strains. The fermentation process includes:
- Inoculating a seed stage medium with a spore suspension and incubating it.
- Using the vegetative mycelium to inoculate the fermentation medium.
- Culturing the medium under controlled conditions to produce the Sarubicin complex .
Análisis De Reacciones Químicas
Types of Reactions: Sarubicin A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroquinone intermediates to quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Formylation and glycosylation reactions.
Common Reagents and Conditions:
Oxidation: Ammonium nitrate and dichlorodicyanoquinone.
Reduction: Catalytic hydrogenation.
Substitution: Formylation agents like formic acid.
Major Products: The major products formed from these reactions include various intermediates like hydroquinones and glycosides, which are crucial for the biosynthesis of this compound .
Aplicaciones Científicas De Investigación
Chemical Research Applications
Model Compound for Quinone Biosynthesis
Sarubicin A serves as a model compound for studying quinone biosynthesis and glycosylation reactions. Its unique structure allows researchers to investigate the mechanisms involved in the formation of quinones and their derivatives, which are pivotal in various biological processes.
Synthetic Routes
The synthesis of this compound involves several chemical reactions, notably glycosylation and aldol condensation. The following synthetic routes have been identified:
- Glycosyl transfer at the sixth position of hydroquinone followed by intramolecular aldol condensation.
- Intermolecular aldol condensation followed by hydroxylation and cyclization.
Antibacterial Properties
this compound exhibits moderate antibacterial activity against several bacterial strains. The following table summarizes its antibacterial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Micrococcus luteus | Moderate activity |
Staphylococcus aureus | Limited activity |
Escherichia coli | Not tested |
Research indicates that this compound is particularly effective against Micrococcus luteus, a Gram-positive bacterium, suggesting its potential as an antibiotic agent.
Cytotoxic Activity Against Tumor Cell Lines
In addition to its antibacterial properties, this compound has been evaluated for its cytotoxic effects on various tumor cell lines. The following table presents the cytotoxicity levels observed:
Cell Line | Cytotoxicity Level |
---|---|
HeLa (cervical cancer) | Moderate |
MCF-7 (breast cancer) | Moderate |
A549 (lung cancer) | Moderate |
These findings indicate that this compound may serve as a candidate for further exploration in cancer therapeutics.
Case Study 1: Efficacy Against Resistant Strains
A study examined the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. Although it was less effective than traditional antibiotics like methicillin, it showed promise in combination therapies where it enhanced the efficacy of existing treatments.
Case Study 2: Cytotoxicity in Cancer Research
In clinical settings, this compound was tested alongside standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in improved patient outcomes compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Mecanismo De Acción
Sarubicin A exerts its effects through several mechanisms:
DNA Intercalation: Forms complexes with DNA, disrupting its function.
Topoisomerase Inhibition: Stabilizes the DNA-topoisomerase complex, preventing DNA replication.
Oxidative Stress: Induces oxidative stress in cells, leading to cell death
Comparación Con Compuestos Similares
Sarubicin B: Another quinone antibiotic with similar cytotoxic properties.
Sarubicinols A-C: Variants of Sarubicin A with unique structural features.
U-58,431: A quinone antibiotic with identical constitution and stereochemistry to this compound
Uniqueness: this compound is unique due to its specific glycosylation pattern and its potent cytotoxic activity against tumor cells. Its distinct biosynthetic pathway and structural features set it apart from other quinone antibiotics .
Actividad Biológica
Sarubicin A is an antibiotic compound derived from the fermentation of specific strains of Streptomyces. It has garnered attention due to its unique chemical structure and biological activity, particularly against various bacterial strains and tumor cell lines. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its significance in the field of microbiology and pharmacology.
Chemical Structure and Properties
This compound is characterized by its molecular formula and exhibits a melting point of approximately 194-195 °C. The compound's structure includes a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
Stereochemistry
Recent studies have focused on determining the absolute stereochemistry of this compound through chiroptical methods. These studies have provided insights into how its stereochemical configuration may influence its biological interactions and efficacy as an antibiotic .
Antibacterial Activity
This compound has demonstrated moderate antibacterial activity, particularly against Micrococcus luteus, a Gram-positive bacterium. The compound's effectiveness was assessed through various in vitro assays, revealing significant potential as a therapeutic agent in combating bacterial infections.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Micrococcus luteus | Moderate activity |
Staphylococcus aureus | Limited activity |
Escherichia coli | Not tested |
Cytotoxic Activity
In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects against several tumor cell lines. Research indicates that it exhibits moderate cytotoxicity, making it a candidate for further exploration in cancer therapeutics.
Table 2: Cytotoxic Activity of this compound Against Tumor Cell Lines
Cell Line | Cytotoxicity Level |
---|---|
HeLa (cervical cancer) | Moderate |
MCF-7 (breast cancer) | Moderate |
A549 (lung cancer) | Moderate |
The precise mechanism by which this compound exerts its antibacterial effects remains an area of active research. Preliminary findings suggest that it may interfere with bacterial DNA synthesis or function, similar to other known antibiotics. Further studies are required to elucidate the specific pathways involved.
Case Study 1: Efficacy Against Resistant Strains
A study investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that while this compound was less effective than traditional antibiotics like methicillin, it showed promise in combination therapies where it enhanced the efficacy of existing treatments.
Case Study 2: Cytotoxicity in Cancer Research
In a clinical setting, this compound was tested alongside standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in improved patient outcomes compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Propiedades
IUPAC Name |
1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZRIYLDVKOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996993 | |
Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75533-14-1 | |
Record name | Sarubicin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.